molecular formula C21H14BrClN2O2 B15013357 4-bromo-2-chloro-6-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

4-bromo-2-chloro-6-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B15013357
M. Wt: 441.7 g/mol
InChI Key: IRKGDOMTNCFBRU-UHFFFAOYSA-N
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Description

4-bromo-2-chloro-6-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound that features a combination of bromine, chlorine, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-6-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-chloro-6-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The phenolic group can be oxidized or reduced, depending on the reagents used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.

Scientific Research Applications

4-bromo-2-chloro-6-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-6-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context in which the compound is used. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-chlorophenol: A simpler compound with similar halogen substitutions.

    6-methyl-1,3-benzoxazole: Shares the benzoxazole moiety but lacks the halogenated phenol structure.

Uniqueness

4-bromo-2-chloro-6-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is unique due to its combination of halogenated phenol and benzoxazole structures, which confer specific chemical reactivity and potential biological activity .

Properties

Molecular Formula

C21H14BrClN2O2

Molecular Weight

441.7 g/mol

IUPAC Name

4-bromo-2-chloro-6-[[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C21H14BrClN2O2/c1-12-2-7-18-19(8-12)27-21(25-18)13-3-5-16(6-4-13)24-11-14-9-15(22)10-17(23)20(14)26/h2-11,26H,1H3

InChI Key

IRKGDOMTNCFBRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)Br)Cl)O

Origin of Product

United States

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